molecular formula C12H21NO8 B173216 Ethyl (S)-3-Piperidinecarboxylate D-Tartrate CAS No. 163343-71-3

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate

Cat. No. B173216
CAS RN: 163343-71-3
M. Wt: 307.3 g/mol
InChI Key: HHPGQKZOPPDLNH-ZZQRGORHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is a compound that likely contains the ester of tartaric acid . Tartaric acid and its derivatives are widely used in the synthesis of bioactive compounds .


Synthesis Analysis

Tartaric acid and its derivatives, such as diethyl D-tartrate, can be used as starting materials in the synthesis of bioactive compounds . They provide convenient access to an enantiomerically pure material for use in synthesis .


Molecular Structure Analysis

The molecular structure of a similar compound, diethyl D-tartrate, has been described. Its linear formula is HO2CCCH(OH)CH(OH)CO2H .


Chemical Reactions Analysis

Tartaric acid and its derivatives have been used in various chemical reactions, including 1,3-dipolar cycloadditions, Diels–Alder reactions, and combinatorial Diels–Alder reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, diethyl D-tartrate, include a molecular weight of 206.19, a refractive index of 1.446, a boiling point of 162 °C/19 mmHg, and a density of 1.205 g/mL at 20 °C .

Scientific Research Applications

Chiral Pharmaceuticals

Diethyl D (-)-tartrate is primarily used in the production of chiral pharmaceuticals . The compound’s chiral nature allows it to be used in the synthesis of drugs that require specific stereochemistry for their efficacy.

Chiral Intermediates

This compound serves as a chiral intermediate in various chemical reactions . Chiral intermediates are crucial in the production of enantiomerically pure compounds, which are important in fields like pharmaceuticals and agrochemicals.

Chiral Catalysts

Diethyl D (-)-tartrate can be used with titanium in enolic asymmetric epoxidization . This reaction is a key step in the synthesis of many complex organic molecules and natural products.

Vitamin E Sources

The compound d-alpha-tocopherol, the principal compound present in natural vitamin E sources, can be derived from Diethyl D (-)-tartrate . Vitamin E is a crucial nutrient and antioxidant, and it’s used in various health supplements and skincare products.

Food Additives

Diethyl D (-)-tartrate is used as a food additive . Its tartaric acid component can act as an acidulant, giving foods a tart taste, and can also serve as an antioxidant and preservative.

Thermal Degradation Studies

Research on the thermal degradation of esters/ethers derived from tartaric acid, such as Diethyl D (-)-tartrate, provides valuable insights into the stability of these compounds under various conditions . This information is crucial for their storage and use in different applications.

Safety and Hazards

While specific safety data for Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is not available, it’s important to handle all chemicals with appropriate safety measures. For a related compound, sodium tartrate dibasic dihydrate, safety data indicates that it is not a hazardous substance or mixture .

Future Directions

The use of tartaric acid and its derivatives in the synthesis of bioactive compounds is a field of ongoing research . Their inexpensive nature and ability to provide enantiomerically pure materials for synthesis make them valuable in the field of synthetic organic and medicinal chemistry .

properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPGQKZOPPDLNH-ZZQRGORHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCNC1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate

CAS RN

83602-38-4
Record name Ethyl (S)-Nipecotate D-Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.